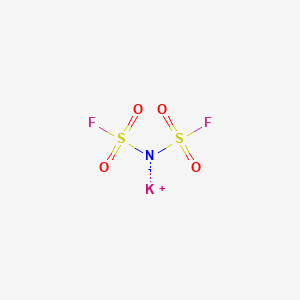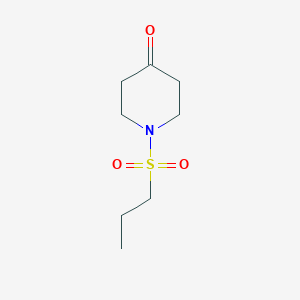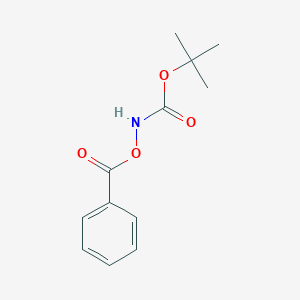
Potassium bis(fluorosulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bis(fluorosulfonyl)amide is a chemical compound with the molecular formula F₂KNO₄S₂. It is known for its applications in various fields, particularly in the development of advanced battery technologies. The compound is characterized by its white powder form and high solubility in water. It is sensitive to moisture and should be stored in a dry, dark place at room temperature .
Mechanism of Action
Target of Action
Potassium bis(fluorosulfonyl)amide (KFSI) is a type of fluorosulfonamide that is primarily used as an electrolyte in various electrochemical applications . Its primary targets are the electrodes in these systems, where it facilitates the movement of ions and thereby enables the flow of electric current .
Mode of Action
KFSI interacts with its targets (the electrodes) by dissociating into its constituent ions in the electrolyte solution . This dissociation is crucial for the operation of the electrochemical cell, as it allows for the necessary ion exchange between the electrodes .
Biochemical Pathways
By facilitating ion movement, KFSI enables the necessary redox reactions at the electrodes that allow for energy storage or release .
Pharmacokinetics
Its solubility in water and stability at high temperatures are crucial for its function .
Action Environment
The action of KFSI is influenced by various environmental factors. For instance, its solubility can be affected by the temperature and the nature of the solvent . Additionally, the efficiency and stability of the electrochemical cell can be influenced by the concentration of KFSI in the electrolyte solution .
Biochemical Analysis
Biochemical Properties
Potassium bis(fluorosulfonyl)amide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall performance of electrochemical storage devices . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . These effects are crucial for the functioning of the electrochemical storage devices in which this compound is used.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular mechanisms underpin the compound’s role in enhancing the performance of electrochemical storage devices.
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall performance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are important for determining the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these interactions is key to optimizing the use of this compound in electrochemical storage devices.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . These processes are critical for the compound’s function in electrochemical storage devices.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These factors contribute to the compound’s role in enhancing the performance of electrochemical storage devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium bis(fluorosulfonyl)amide involves a multi-step synthesis process:
Synthesis of bis(chlorosulfonyl)imide: This is achieved by reacting chlorosulfonic acid with chlorosulfonyl isocyanate in the presence of a catalyst.
Formation of bis(fluorosulfonyl)imide: The bis(chlorosulfonyl)imide is then reacted with hydrogen fluoride in the presence of a catalyst to produce bis(fluorosulfonyl)imide.
Final Reaction: The bis(fluorosulfonyl)imide is reacted with an alkaline potassium compound to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions and the use of industrial-grade equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium bis(fluorosulfonyl)amide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorosulfonyl groups are replaced by other functional groups.
Complex Formation: It can form complexes with various metal ions, which is useful in the development of advanced materials.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, chlorosulfonic acid, and various alkaline potassium compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include various fluorosulfonyl derivatives and metal complexes, which have applications in different scientific and industrial fields .
Scientific Research Applications
Potassium bis(fluorosulfonyl)amide has a wide range of applications in scientific research:
Battery Technology: It is used as an electrolyte additive in potassium-ion batteries to improve cycling performance and stability.
Conductive Films: It is used in the production of conductive films and coatings, which are essential in electronic devices.
Antistatic Agents: It is employed as an antistatic agent in various industrial applications to prevent the buildup of static electricity.
Comparison with Similar Compounds
Similar Compounds
- Lithium bis(fluorosulfonyl)amide
- Sodium bis(fluorosulfonyl)amide
- Ammonium bis(fluorosulfonyl)amide
Uniqueness
Potassium bis(fluorosulfonyl)amide is unique due to its specific interactions with potassium ions, making it particularly suitable for potassium-ion batteries. Compared to similar compounds like lithium bis(fluorosulfonyl)amide, it offers better performance in potassium-based systems due to its compatibility and stability .
Properties
CAS No. |
14984-76-0 |
|---|---|
Molecular Formula |
F2HKNO4S2 |
Molecular Weight |
220.24 g/mol |
IUPAC Name |
potassium;bis(fluorosulfonyl)azanide |
InChI |
InChI=1S/F2HNO4S2.K/c1-8(4,5)3-9(2,6)7;/h3H; |
InChI Key |
AYYOBTLZJZWNFM-UHFFFAOYSA-N |
SMILES |
[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] |
Isomeric SMILES |
[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] |
Canonical SMILES |
N(S(=O)(=O)F)S(=O)(=O)F.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















